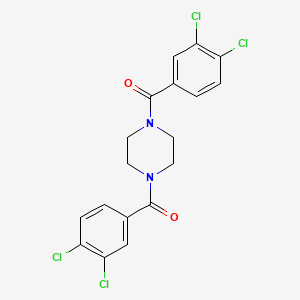

1,4-bis(3,4-dichlorobenzoyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Chemical Science

The piperazine ring is a common structural feature in a multitude of compounds, valued for its unique physicochemical properties. tandfonline.com Its presence can influence a molecule's solubility, basicity, and conformational flexibility, which are critical parameters in various chemical applications. tandfonline.com The two nitrogen atoms provide sites for substitution, allowing for the creation of a diverse library of derivatives with tailored properties. researchgate.net This adaptability has led to the classification of piperazine as a "privileged scaffold" in medicinal chemistry, as it appears in numerous therapeutic agents with a wide range of biological activities. tandfonline.comspacefrontiers.org The flexible core of the piperazine structure is instrumental in the design and synthesis of new bioactive compounds. nih.govbenthamdirect.com

Overview of Dichlorobenzoylpiperazine Derivatives as Research Subjects

Among the various classes of piperazine derivatives, those substituted with dichlorobenzoyl groups have emerged as subjects of research interest. The introduction of the dichlorobenzoyl moiety to the piperazine core creates compounds with distinct electronic and steric properties. The chlorine atoms on the benzoyl ring act as electron-withdrawing groups, influencing the reactivity of the molecule. The position of these chlorine atoms (e.g., 2,4-dichloro or 3,4-dichloro) can further fine-tune these properties. Research into dichlorobenzoylpiperazine derivatives often involves their synthesis and characterization to explore their potential as intermediates in the preparation of more complex molecules. mdpi.comuni.lu

Scope and Research Objectives for 1,4-bis(3,4-dichlorobenzoyl)piperazine

This article focuses specifically on the chemical compound This compound . The primary research objectives related to this compound are centered on its synthesis, purification, and detailed characterization of its physicochemical and structural properties. Understanding its chemical reactivity is also a key goal, as it informs its potential utility as a building block in organic synthesis. The compound serves as a reference point for studying the impact of the 3,4-dichlorobenzoyl substitution pattern on the piperazine scaffold.

Synthesis and Characterization

The preparation and analysis of This compound are fundamental to its study.

Synthetic Pathways

The synthesis of This compound typically involves the acylation of piperazine with two equivalents of 3,4-dichlorobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atoms of the piperazine ring attack the carbonyl carbon of the acid chloride.

A general procedure involves dissolving piperazine in a suitable aprotic solvent, such as dichloromethane (B109758) or toluene, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com The 3,4-dichlorobenzoyl chloride is then added, and the reaction mixture is stirred, sometimes with initial cooling to control the exothermic reaction, followed by a period at room temperature or gentle heating to ensure completion. mdpi.com

Purification Methods

Post-synthesis, the crude product is typically purified to remove unreacted starting materials and byproducts. Common purification techniques include:

Washing: The reaction mixture is often washed with aqueous solutions, such as dilute acid to remove excess piperazine and base, followed by water and brine. mdpi.comchemicalbook.com

Crystallization/Recrystallization: The crude solid can be dissolved in a hot solvent and allowed to cool, leading to the formation of purified crystals.

Chromatography: For higher purity, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system may be employed. chemicalbook.com

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show signals corresponding to the protons on the piperazine ring and the aromatic protons of the dichlorobenzoyl groups. The integration of these signals would confirm the ratio of these protons.

¹³C NMR would display distinct peaks for the carbonyl carbons, the carbons of the piperazine ring, and the aromatic carbons.

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration would be expected, typically in the region of 1630-1680 cm⁻¹. mdpi.com

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₁₄Cl₄N₂O₂), along with characteristic fragmentation patterns.

Physicochemical Properties

The physical and chemical characteristics of This compound define its behavior and potential applications.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₄Cl₄N₂O₂ |

| Molecular Weight | 448.13 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents like dichloromethane, chloroform, and toluene. tandfonline.comchemicalbook.com |

| Melting Point | Expected to have a relatively high melting point due to its symmetrical structure and the presence of polar amide bonds. |

Chemical Reactivity and Derivatization

The reactivity of This compound is centered around its functional groups.

Reactivity at the Benzoyl Group

The dichlorobenzoyl groups are generally stable. The chlorine atoms are electron-withdrawing, making the aromatic rings less susceptible to electrophilic substitution. Nucleophilic aromatic substitution of the chlorine atoms would require harsh reaction conditions.

Reactivity at the Piperazine Ring

The amide linkages make the piperazine ring electron-deficient and generally unreactive towards further substitution on the nitrogen atoms. The amide bonds themselves could be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule back to piperazine and 3,4-dichlorobenzoic acid.

Synthesis of Analogs and Derivatives

This compound can serve as a scaffold for creating new molecules. While direct modification of this compound might be limited, its synthesis from different starting materials allows for the creation of a wide array of analogs. For instance, using different substituted benzoyl chlorides or different diamines would lead to a library of related compounds with varied properties. nih.govnih.gov

Structural Analysis

The three-dimensional arrangement of atoms in This compound is crucial for understanding its properties.

X-ray Crystallography Studies

A definitive determination of the solid-state structure of This compound would be achieved through single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperazine ring (typically a chair conformation) and the orientation of the dichlorobenzoyl groups relative to the central ring.

Computational Modeling and Conformational Analysis

Applications in Research

The utility of This compound in a research context is primarily as a chemical tool.

Reference Standard in Analytical Chemistry

Due to its stable and well-defined structure, this compound could potentially be used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly in studies involving the analysis of related piperazine-based compounds.

Building Block in Organic Synthesis

The primary application of This compound is likely as an intermediate or building block in multi-step organic syntheses. Its defined structure and reactive sites (under specific conditions) allow for its incorporation into larger, more complex molecular architectures. orgsyn.org For example, reduction of the amide groups could yield the corresponding bis(amine), opening up further synthetic possibilities.

Structure

3D Structure

Properties

IUPAC Name |

[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O2/c19-13-3-1-11(9-15(13)21)17(25)23-5-7-24(8-6-23)18(26)12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFGSGOKEJSXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of 1,4-bis(3,4-dichlorobenzoyl)piperazine

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of symmetrically N,N′-diacylated piperazines, such as this compound, is highly dependent on the optimization of various reaction parameters. The reaction of piperazine (B1678402) with benzoyl chlorides can yield both mono-N-acylated and N,N′-diacylated products. nih.gov To favor the formation of the desired disubstituted product, a stoichiometric ratio of at least two equivalents of the acyl chloride to one equivalent of piperazine is fundamental.

The choice of base is another critical factor. A non-nucleophilic organic base, such as triethylamine (B128534), is often added to the reaction mixture. Its role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the acylation reaction. The removal of HCl drives the equilibrium towards the products and prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic. The reaction temperature and duration are also optimized; for instance, many acylation reactions are initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature for several hours to ensure completion. mdpi.com

| Parameter | Condition | Rationale |

| Stoichiometry | 1 equivalent piperazine : ≥2 equivalents 3,4-dichlorobenzoyl chloride | Ensures complete diacylation and minimizes mono-acylated byproduct. |

| Base | ≥2 equivalents Triethylamine | Neutralizes HCl byproduct, preventing piperazine protonation and driving the reaction forward. mdpi.com |

| Temperature | Initial cooling (0-5 °C), then room temperature | Controls initial exothermicity and allows the reaction to proceed to completion. mdpi.com |

| Reaction Time | 5-12 hours | Sufficient time for the second, slower acylation step to occur. mdpi.com |

Catalyst Systems and Solvent Effects in Synthesis

While the direct acylation of piperazine with an acyl chloride is often performed without a catalyst, certain catalytic systems can enhance the reaction rate and yield. Iodine, for example, has been shown to catalyze N-acylation reactions under mild conditions. researchgate.net In some cases, palladium catalysts used in Buchwald-Hartwig aminations can be employed, though they are more common for N-arylation rather than N-acylation. researchgate.netbenthamdirect.com

The choice of solvent significantly impacts the reaction outcome. Polar aprotic solvents are generally preferred.

Dichloromethane (B109758) (DCM): A common solvent that facilitates the dissolution of reactants and allows for easy work-up. mdpi.com

Chloroform: Used in the synthesis of similar structures like 1,4-bis(chloroacetyl)piperazine, providing a good medium for the reaction. nih.gov

Toluene: Can be used, sometimes at elevated temperatures (reflux), particularly in syntheses involving less reactive alkylating or acylating agents. chemicalbook.com

Dimethylformamide (DMF): Its high polarity can enhance the reaction rate, as seen in the synthesis of related benzoylpiperazine derivatives. mdpi.com

The polarity of the solvent can stabilize the charged tetrahedral intermediate formed during the nucleophilic attack, thereby influencing the reaction rate. nih.gov The optimal solvent is one that provides good solubility for the reactants and the base, while allowing for straightforward isolation of the final product, which is often a solid that can be purified by filtration and recrystallization.

Derivatization Approaches for Substituted Piperazine Systems

The piperazine scaffold is a versatile building block in medicinal chemistry, and various methods exist to modify it, creating a diverse range of derivatives. These approaches are generally applicable to the piperazine core and can be conceptually applied to precursors or derivatives of this compound.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the piperazine core. These reactions typically target the secondary amine functionalities of a mono-substituted or unsubstituted piperazine.

N-Alkylation: There are three primary methods to introduce alkyl groups onto a piperazine nitrogen:

Nucleophilic Substitution: This involves reacting the piperazine with an alkyl halide (e.g., chloride, bromide) or sulfonate. mdpi.com The reaction is often carried out in the presence of a base like potassium carbonate to scavenge the acid byproduct. researchgate.netchemicalbook.com To achieve mono-alkylation, a large excess of piperazine is sometimes used, or one nitrogen is protected with a group like Boc (tert-butyloxycarbonyl) before alkylation and subsequent deprotection. nih.gov

Reductive Amination: This method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-alkyl derivative. mdpi.com This is a valuable technique for creating a wide array of substituted piperazines.

Reduction of Carboxamides: An existing N-acyl group on the piperazine can be reduced to an N-alkyl group using strong reducing agents. mdpi.com

N-Acylation: This is the same class of reaction used to synthesize the title compound. It involves reacting a piperazine nitrogen with an acylating agent like an acyl chloride or an acid anhydride. researchgate.net When starting with an unsymmetrical piperazine, such as 1-(3,4-dichlorobenzoyl)piperazine, a second, different acyl group can be introduced at the N-4 position to create unsymmetrical N,N'-diacylpiperazines. nih.gov

Introduction of Diverse Aromatic and Heterocyclic Moieties

Modern cross-coupling reactions have become powerful tools for attaching aromatic and heterocyclic rings to piperazine nitrogens.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds between an aryl halide (or triflate) and an amine. nih.govnih.gov It is extensively used for the synthesis of N-arylpiperazines from piperazine (or a mono-substituted derivative) and an aryl halide. researchgate.netbenthamdirect.com The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., DavePhos, BrettPhos), and a base. rsc.org This methodology is highly versatile, tolerating a wide range of functional groups on both the piperazine and the aromatic partner. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the aromatic or heterocyclic ring is "electron-deficient," meaning it is substituted with strong electron-withdrawing groups (e.g., nitro, cyano, or fluoro groups, or contains ring nitrogens like in pyridine (B92270) or purine). nih.govresearchgate.net The piperazine nitrogen acts as a nucleophile, displacing a leaving group (typically a halide) on the aromatic ring. nih.gov For instance, purines substituted with piperazines can be prepared via the SNAr reaction of a chloropurine with the appropriate piperazine. nih.gov

Multi-component Reactions for Scaffold Elaboration

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. They are exceptionally useful for creating molecular diversity and complexity.

Isocyanide-Based Multicomponent Reactions (IMCRs): These are particularly powerful for elaborating piperazine scaffolds. thieme-connect.comrsc.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. A variation known as the "split-Ugi" is suitable for symmetric diamines like piperazine. nih.gov In this approach, piperazine can react with a carbonyl component, an isocyanide, and a carboxylic acid to rapidly generate complex, peptide-like structures built around the piperazine core. nih.govthieme-connect.com

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov While it doesn't directly incorporate piperazine as a primary amine component, the functional groups generated can be used in subsequent steps to link to or build a piperazine ring.

These MCR approaches allow for the convergent and efficient synthesis of a vast chemical space of piperazine-derived scaffolds from readily available building blocks. thieme-connect.comthieme-connect.com

Stereoselective Synthesis and Conformational Control

While specific studies on the stereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles of stereochemistry and conformational analysis in related N,N'-diacylpiperazine systems provide a strong basis for understanding its behavior. The stereochemical and conformational properties of this molecule are primarily dictated by the geometry of the piperazine ring and the rotational dynamics around the two amide bonds.

Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the potential for different rotational isomers (rotamers). For a symmetrically substituted N,N'-diacylpiperazine like this compound, two primary conformers arising from the relative orientation of the carbonyl groups are possible: a syn (or cis) form and an anti (or trans) form. In the anti conformation, the two carbonyl groups are on opposite sides of the piperazine ring, which is generally the energetically favored arrangement due to reduced steric clash and dipole-dipole repulsion. nih.gov

The interconversion between these conformers, as well as the chair-to-chair inversion of the piperazine ring, can often be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org By analyzing the coalescence of NMR signals at varying temperatures, the activation energy barriers (ΔG‡) for these conformational changes can be determined. For many N-acylated piperazines, the energy barrier for amide bond rotation is typically higher than that for the ring inversion. nih.govrsc.org

The electronic nature of the substituents on the benzoyl rings can influence these energy barriers. Electron-withdrawing groups, such as the chlorine atoms in the 3 and 4 positions of the benzoyl rings, can affect the degree of double bond character in the amide linkage and thus alter the rotational barrier. nih.gov

While methods for true stereoselective synthesis (i.e., selective synthesis of a particular enantiomer or diastereomer) are not directly applicable in the absence of a chiral center in the parent molecule, control over the conformational isomerism can be considered a form of stereocontrol. In the solid state, the molecule is expected to adopt a single, most stable conformation, which can be elucidated by X-ray crystallography. Studies on other N,N'-disubstituted piperazines have confirmed their conformational preferences in the solid state. wm.eduresearchgate.net For this compound, the anti conformation with the piperazine ring in a chair form is the most probable solid-state structure.

The table below presents typical activation energy barriers for amide bond rotation in related N-benzoylpiperazine compounds, as determined by dynamic NMR studies. These values illustrate the energy scales involved in the conformational dynamics of such systems.

| Compound | Isomer | Activation Energy (ΔG‡) in kJ mol⁻¹ | Reference |

|---|---|---|---|

| N-Benzoylpiperazine | anti | 59.1 - 61.5 | nih.gov |

| N-Benzoylpiperazine | syn | 56.7 - 59.1 | nih.gov |

| 1-(4-Nitrobenzoyl)piperazine | N/A | Calculated from coalescence temperature | beilstein-journals.org |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | N/A | Calculated from coalescence temperature | beilstein-journals.orgresearchgate.net |

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization for Structural Confirmation

Spectroscopy provides a detailed fingerprint of the molecule's constitution and the chemical environment of its constituent atoms.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For N-acylpiperazines, the spectra can be complex due to the restricted rotation around the amide C-N bond, which can lead to the observation of multiple conformers at room temperature. chemicalbook.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of 1,4-bis(3,4-dichlorobenzoyl)piperazine is expected to show distinct signals for the piperazine (B1678402) and the aromatic protons. The piperazine protons typically appear as a set of broad signals due to the chair-to-chair interconversion of the ring and the restricted amide bond rotation. chemicalbook.com In a related compound, 1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, the piperazine protons were observed in the region of 3.25-3.85 ppm in DMSO-d6. uni.lu For this compound, due to its symmetry, the protons of the piperazine ring would likely present as a singlet or a set of multiplets in the range of 3.5-4.0 ppm. The aromatic protons on the two 3,4-dichlorobenzoyl groups would appear in the downfield region, typically between 7.0 and 8.0 ppm. The splitting patterns would correspond to the coupling between adjacent protons on the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, the carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 165-170 ppm. sigmaaldrich.com The carbons of the piperazine ring typically resonate between 40 and 50 ppm. sigmaaldrich.com The aromatic carbons will show a set of signals in the 125-140 ppm region, with the carbons attached to chlorine atoms exhibiting shifts influenced by the halogen's electronegativity.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals, especially for the aromatic region, by revealing the connectivity between protons and carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperazine CH₂ | ~3.5 - 4.0 (broad) | ~40 - 50 |

| Aromatic CH | ~7.3 - 7.8 | ~127 - 134 |

| Aromatic C-Cl | - | ~132 - 138 |

| Aromatic C-C=O | - | ~135 - 140 |

| Carbonyl C=O | - | ~168 - 170 |

Vibrational spectroscopy probes the molecular vibrations and provides characteristic absorption bands for various functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide groups, typically observed in the region of 1630-1650 cm⁻¹. sigmaaldrich.com The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring will be observed just below 3000 cm⁻¹. nist.gov The C-N stretching of the amide and the piperazine ring will likely be found in the 1200-1400 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorobenzoyl groups are expected in the fingerprint region, typically between 1000 cm⁻¹ and 800 cm⁻¹. sigmaaldrich.com An IR spectrum of the related 1-(3,4-dichlorophenyl)piperazine (B178234) shows characteristic peaks in these regions. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric stretching of the aromatic rings and the C-C skeletal vibrations are expected to produce strong Raman signals. For piperazine itself, Raman spectra have been used to study its conformational isomers. mdpi.com For the title compound, the symmetric vibrations of the substituted benzene (B151609) rings would be prominent.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are expected ranges based on data from similar compounds.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 | ~3100 - 3000 | nist.gov |

| Aliphatic C-H Stretch (Piperazine) | ~2950 - 2800 | ~2950 - 2800 | nist.gov |

| Amide C=O Stretch | ~1650 - 1630 | ~1650 - 1630 | sigmaaldrich.com |

| Aromatic C=C Stretch | ~1600, ~1475 | ~1600, ~1475 | |

| Piperazine C-N Stretch | ~1350 - 1200 | ~1350 - 1200 | nist.gov |

| C-Cl Stretch | ~1000 - 800 | ~1000 - 800 | sigmaaldrich.com |

HRMS is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₂₀H₁₈Cl₄N₂O₂), the expected monoisotopic mass can be calculated precisely. Techniques like Electrospray Ionization (ESI) are commonly used for such compounds. sigmaaldrich.com The mass spectrum would show a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 3,4-dichlorobenzoyl cation and the piperazine fragments.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of related structures provides a strong basis for predicting its solid-state characteristics.

The piperazine ring in similar structures typically adopts a stable chair conformation. In the crystal structure of 1,4-bis(4-cyanobenzyl)piperazine, the piperazine ring is located across a center of symmetry, enforcing a chair conformation. It is highly probable that this compound would also exhibit a centrosymmetric structure in the solid state with the piperazine ring in a chair conformation. The two 3,4-dichlorobenzoyl groups would be attached to the nitrogen atoms in equatorial positions to minimize steric hindrance. The amide bond is expected to have some double bond character, leading to a planar geometry for the O=C-N group. mdpi.com

The packing of molecules in the crystal is governed by a network of intermolecular interactions. In the absence of strong hydrogen bond donors like N-H groups, the crystal packing of this compound would be primarily directed by weaker interactions. These would include C-H···O hydrogen bonds, where the hydrogen atoms of the piperazine ring and the aromatic rings interact with the oxygen atoms of the carbonyl groups of neighboring molecules. Furthermore, C-H···π interactions and π-π stacking between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. The chlorine atoms can also participate in halogen bonding (C-Cl···O or C-Cl···Cl interactions), which are increasingly recognized as important forces in crystal engineering.

Polymorphism and Co-crystallization Research

A thorough review of scientific literature and chemical databases reveals a notable absence of published research specifically investigating the polymorphism or co-crystallization of this compound. While the synthesis and crystal structures of other substituted piperazine derivatives have been documented, dedicated studies on the solid-state forms of this particular compound have not been reported.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science as different polymorphs can exhibit distinct physical properties. Similarly, co-crystallization, a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice, is a widely explored strategy for improving characteristics such as solubility and stability. ijper.orgresearchgate.net For instance, co-crystals of the flavonoid daidzein (B1669772) with piperazine have been shown to significantly enhance the solubility and bioavailability of daidzein. nih.govresearchgate.net

Despite the established importance of such research, no specific polymorphs or co-crystals of this compound have been isolated or characterized. Consequently, there is no crystallographic data, such as unit cell parameters or space groups, available for different solid-state forms of this compound. The lack of research in this area means that the potential for this molecule to form different crystalline structures or to have its properties modified through co-crystallization remains an unexplored field.

Future research could focus on systematically screening for different polymorphic forms of this compound by employing various crystallization techniques. Furthermore, exploring its potential to form co-crystals with pharmaceutically acceptable coformers could unveil new solid forms with potentially improved properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and other molecular properties of chemical compounds. For a molecule like 1,4-bis(3,4-dichlorobenzoyl)piperazine, these methods can provide invaluable insights.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov The presence of chlorine atoms and the benzoyl groups would significantly influence the electron distribution, which DFT can model with high accuracy. The calculated geometric parameters, such as bond lengths, bond angles, and dihedral angles, would reveal the steric and electronic effects of the dichlorobenzoyl substituents on the piperazine (B1678402) ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the oxygen atoms of the carbonyl groups, while the LUMO is anticipated to be distributed over the electron-deficient dichlorophenyl rings.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. The electron-withdrawing nature of the dichlorobenzoyl groups is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted benzoylpiperazine, thereby influencing its reactivity. physchemres.org

Table 1: Expected Frontier Molecular Orbital Properties of this compound (Note: These are illustrative values based on trends observed in similar molecules and are not from direct experimental or computational results for the specific compound.)

| Parameter | Expected Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates the energy of the outermost electrons. |

| LUMO Energy | Low | Indicates the energy of the lowest available empty orbital. |

| HOMO-LUMO Gap (ΔE) | Moderately small | Suggests potential for chemical reactivity and charge transfer. |

| HOMO Distribution | Piperazine ring, carbonyl oxygen atoms | Likely sites for electrophilic attack. |

| LUMO Distribution | Dichlorophenyl rings | Likely sites for nucleophilic attack. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.orgresearchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen atoms of the carbonyl groups and the chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl rings and the piperazine ring, suggesting these are sites for nucleophilic interaction. researchgate.net The MEP analysis would provide a visual representation of the molecule's reactivity landscape. nih.gov

Atoms in Molecules (AIM) theory would complement NBO analysis by characterizing the nature of the bonds and identifying non-covalent interactions, such as hydrogen bonds or van der Waals forces, which can play a role in the crystal packing and intermolecular interactions of the compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior, which is essential for understanding its conformational preferences and energy landscapes.

The conformational flexibility of this compound is primarily determined by the piperazine ring, which can adopt several conformations, including chair, boat, and twist-boat forms. nih.gov The chair conformation is generally the most stable for piperazine itself. However, the bulky dichlorobenzoyl substituents will introduce significant steric hindrance, which will influence the preferred conformation.

Computational studies on similar N,N'-disubstituted piperazines have shown that the interplay between steric effects and electronic interactions (like the partial double bond character of the amide bond) governs the conformational preferences. nih.gov A detailed conformational analysis would involve mapping the potential energy surface by rotating the bonds between the piperazine nitrogen and the carbonyl carbon, as well as the bond between the carbonyl carbon and the phenyl ring. This would identify the global minimum energy conformation and the energy barriers between different conformers. It is plausible that a twisted or distorted chair conformation would be favored to alleviate steric strain between the two bulky substituents. physchemres.orgnih.gov

Protein-Ligand Docking Simulations for Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations provide insights into the binding mode, affinity, and specific molecular interactions that stabilize the ligand-receptor complex. For derivatives and analogues of this compound, docking studies have been instrumental in elucidating their mechanism of action at various biological targets.

In studies of potential anticancer agents, molecular docking has been used to investigate the interactions of compounds containing the 1-(3,4-dichlorophenyl)piperazine (B178234) moiety. nih.gov One such study focused on a series of 1,2-benzothiazine derivatives, where the presence of this specific substituent was linked to high cytotoxic activity against breast adenocarcinoma cells (MCF7). nih.gov The simulations were performed to understand how these molecules interact with DNA and the DNA-topoisomerase II (Topo II) complex, a key enzyme in DNA replication and a common target for anticancer drugs. nih.gov

The docking results revealed that these compounds could bind effectively to both the DNA-Topo II complex and the minor groove of DNA. nih.gov The binding within the minor groove is a significant finding, as many anticancer drugs exert their effects through such interactions. The compound BS230, which incorporates the 3,4-dichlorophenyl)piperazine group, was identified as having superior antitumor activity compared to the reference drug doxorubicin. nih.gov Molecular docking showed its ability to bind to both targets, suggesting a dual mechanism of action. nih.gov

The general approach for such simulations involves preparing the 3D structures of the ligands and the protein receptor. nih.gov The ligands are typically optimized to their lowest energy conformation at a physiological pH. nih.gov The receptor's binding site is defined, and a docking algorithm calculates the most favorable binding poses based on a scoring function, which estimates the binding energy. These studies often reveal crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the ligand, stabilizing the complex. nih.govresearchgate.net

While not focused on the exact title compound, studies on other piperazine derivatives highlight common interaction patterns. For instance, docking of piperazine-based compounds against the SARS-CoV-2 main protease showed strong hydrogen bonding interactions, nih.gov while studies with the androgen receptor indicated that van der Waals forces were the primary mode of binding. researchgate.net These examples underscore the versatility of the piperazine scaffold in interacting with diverse biological targets, a feature that computational docking can effectively explore to guide the design of more potent and selective molecules.

Table 1: Summary of Molecular Docking Studies on Related Piperazine Derivatives

| Compound Series/Derivative | Target Protein/Molecule | Key Findings |

| 1,2-Benzothiazine derivatives with 1-(3,4-dichlorophenyl)piperazine substituent | DNA-Topo II complex; DNA minor groove | Showed strong binding ability to both targets, suggesting a dual mechanism for its potent anticancer activity. nih.gov |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Molecular dynamics simulations identified crucial amino acid residues responsible for interaction and binding. nih.gov |

| Piperazine-based ligands | SARS-CoV-2 Protease | Ligands docked with negative dock energy, indicating favorable binding, primarily through strong hydrogen bond interactions. nih.gov |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Docking studies suggested that the lead compound binds to the AR ligand-binding pocket mainly through van der Waals interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide drug design. walisongo.ac.id

For piperazine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, from antidepressant effects to anticancer inhibition. nih.govmdpi.com A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., HOMO and LUMO energies), topological, geometrical, or physicochemical (e.g., lipophilicity, polarizability). walisongo.ac.idmdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com

A QSAR study on aryl alkanol piperazine derivatives with antidepressant activity developed a statistically significant model where descriptors related to atom types, dipole moment, and electronic properties were found to influence the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov Another study on piperazinyl phenylalanine derivatives identified the count of chlorine atoms (SsClcount) and lipophilicity (slogP) as highly correlated with inhibitory activity against VLA-4/VCAM-1. nih.gov The results specifically suggested that the presence of chlorine atoms in the molecule favors the biological activity, a finding directly relevant to this compound. nih.gov

In the context of designing mTORC1 inhibitors for cancer therapy, QSAR models for piperazine derivatives showed good predictive power. mdpi.com The models were developed using electronic, topological, and physicochemical parameters, highlighting the importance of a multi-faceted approach to descriptor calculation. mdpi.com The robustness of a QSAR model is evaluated through internal and external validation techniques, ensuring it has good predictive ability for new compounds. mdpi.comnih.gov

For a compound like this compound, a QSAR model would likely identify descriptors related to its key structural features as being significant. These would include:

Halogen Count: The presence of four chlorine atoms would be captured by descriptors like SsClcount. nih.gov

Aromaticity and Electronic Properties: The dichlorobenzoyl groups contribute significantly to the molecule's electronic profile, which can be described by HOMO/LUMO energies and dipole moments. nih.gov

Size and Shape Descriptors: The steric bulk and three-dimensional shape of the molecule would also play a role in how it fits into a receptor's binding site.

Table 2: Common Descriptors Used in QSAR Models of Piperazine Derivatives

| Descriptor Type | Example Descriptor | Description | Relevance |

| Electronic | HOMO / LUMO | Energy of the Highest Occupied / Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to donate or accept electrons in a reaction. nih.govmdpi.com |

| Electronic | Dipole-mag | The magnitude of the molecule's dipole moment. | Influences polar interactions and solubility. nih.gov |

| Topological | SsClcount | The total number of chlorine atoms attached to sp3 hybridized carbons. | Directly quantifies the contribution of chlorine substituents to the structure. nih.gov |

| Physicochemical | slogP | A calculated measure of a compound's lipophilicity (oil/water partition coefficient). | Critical for predicting absorption, distribution, and receptor binding. nih.gov |

| Geometrical | Shadow-XZ | The area of the molecule's shadow in the XZ plane. | Represents the size and shape of the molecule, which is important for steric fit with a receptor. nih.gov |

By leveraging such models, researchers can computationally screen virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted activity, accelerating the discovery of new therapeutic agents.

Investigation of Biological Activity and Mechanistic Insights in Vitro & Cellular Level

Cellular Proliferation and Cytotoxicity Studies in Cell Lines

No publicly available studies have reported on the cytotoxic effects or the impact on cellular proliferation of 1,4-bis(3,4-dichlorobenzoyl)piperazine in any cancer cell lines.

There is no available data from cell cycle analysis studies (e.g., flow cytometry) to indicate whether this compound induces arrest at any phase of the cell cycle.

The capacity of this compound to induce apoptosis has not been investigated in published research. There are no findings on its potential to activate apoptotic pathways or alter the expression of apoptosis-related proteins.

There are no specific studies using cell-based angiogenesis models, such as endothelial cell tube formation assays, to evaluate the anti-angiogenic potential of this compound.

Antimicrobial Activity Studies

No research has been published detailing the screening of this compound for antimicrobial properties.

Data regarding the antibacterial activity of this compound, including its spectrum (Gram-positive/Gram-negative) and efficacy (e.g., Minimum Inhibitory Concentration values), are not available.

The potential antifungal properties of this compound have not been assessed in any published studies.

Despite a comprehensive search for scientific literature, no specific data or research findings were identified for the chemical compound This compound regarding its biological activity and mechanistic insights at the in vitro and cellular level.

The performed searches aimed to gather information on the following aspects as outlined in the user's request:

Antiviral Investigations: No studies detailing the antiviral properties of this compound were found.

Enzymatic and Receptor-Based Modulation:

Inhibition of Key Enzymes: There is no available data on the inhibitory effects of this specific compound on tyrosine kinases, focal adhesion kinase, carbonic anhydrase, or MMP-3.

Receptor Agonist/Antagonist Activity: Information regarding the interaction of this compound with serotonin (B10506) or dopamine receptors is not present in the searched literature.

Interaction with Specific Biochemical Pathways: No research was found describing the interaction of this compound with CYP121A1 in Mycobacterium tuberculosis.

Elucidation of Molecular Mechanisms of Action:

Target Identification and Validation: There are no studies available that identify or validate the molecular targets of this compound in a cellular or biochemical context.

While the broader class of piperazine (B1678402) derivatives has been investigated for a wide range of biological activities, including those mentioned above, the specific data for the dichlorobenzoyl substituted piperazine at the 1 and 4 positions, as requested, is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "Investigation of Biological Activity and Mechanistic Insights" for the compound this compound as per the user's structured outline and content requirements.

Elucidation of Molecular Mechanisms of Action

Cellular Pathway Interrogation (e.g., DNA replication, microtubule synthesis)

The primary mechanism of action of this compound, also known as RCM-1, at the cellular level is the inhibition of the Forkhead box M1 (FOXM1) transcription factor. nih.govresearchgate.netnih.gov This compound disrupts key cellular pathways by preventing the nuclear localization of FOXM1 and promoting its degradation through the proteasomal pathway. researchgate.netnih.gov The inhibition of FOXM1 by RCM-1 has significant downstream consequences on cell cycle progression, including DNA replication and mitosis. nih.gov

Inhibition of FOXM1 and Downstream Signaling

RCM-1 has been identified as a potent inhibitor of FOXM1, a transcription factor that plays a crucial role in cell cycle progression and proliferation. researchgate.netnih.gov Mechanistic studies have revealed that RCM-1 blocks the nuclear localization of FOXM1. researchgate.netnih.gov Furthermore, it increases the ubiquitination of FOXM1, targeting it for proteasomal degradation. nih.gov This dual action effectively reduces the levels of active FOXM1 in the cell nucleus, thereby inhibiting its transcriptional activity.

One of the critical pathways affected by RCM-1 is the interaction between FOXM1 and β-catenin. nih.govresearchgate.net RCM-1 has been shown to disrupt the protein-protein interaction between FOXM1 and β-catenin, leading to the degradation of both proteins. nih.gov This interference with the Wnt signaling pathway contributes to the anti-proliferative effects of the compound. nih.gov The inhibition of the FOXM1/β-catenin axis has been observed in various cancer cell lines and is considered a key component of RCM-1's mechanism of action. researchgate.netnih.gov

| Compound | Target | Effect | Cellular Localization |

| This compound (RCM-1) | FOXM1 | Inhibition, Proteasomal Degradation | Blocks Nuclear Localization |

| This compound (RCM-1) | FOXM1/β-catenin interaction | Disruption | - |

Effects on DNA Replication and Cell Cycle Progression

The inhibition of FOXM1 by this compound directly impacts cell cycle progression and, consequently, DNA replication. FOXM1 is a key regulator of genes essential for both the G1/S and G2/M phases of the cell cycle. nih.gov By reducing FOXM1 activity, RCM-1 effectively halts the cell cycle.

| Cellular Process | Effect of this compound (RCM-1) |

| Cell Cycle Duration | Increased nih.gov |

| DNA Replication | Inhibited nih.gov |

| Mitotic Duration | Increased nih.govencyclopedia.pub |

Impact on Microtubule-Dependent Processes

While direct studies on the effect of this compound on microtubule synthesis are limited, its impact on mitosis suggests an indirect influence on microtubule-dependent processes. FOXM1 plays an essential role in the proper execution of mitosis, including mitotic spindle formation and chromosome segregation. encyclopedia.pub

Treatment with RCM-1 has been observed to increase the duration of mitosis in tumor cells. nih.govencyclopedia.pub This prolonged mitotic phase suggests potential interference with the dynamics of the mitotic spindle, a structure primarily composed of microtubules. The rationale for combining RCM-1 with mitotic inhibitors like taxanes, which directly target tubulin, stems from this observation, indicating that RCM-1's activity makes cells more vulnerable to agents that disrupt microtubule function. encyclopedia.pub

Structure Activity Relationship Sar Studies for 1,4 Bis 3,4 Dichlorobenzoyl Piperazine Derivatives

Impact of Substituent Modifications on Biological Activity

Substitutions on the benzoyl rings are a primary driver of biological activity. Modifications to these rings can influence the electronic, steric, and hydrophobic properties of the entire molecule, thereby affecting its binding affinity and selectivity for a target. nih.gov

The presence, number, and position of halogen atoms on the terminal phenyl rings are critical determinants of a compound's biological activity. The specific 3,4-dichloro pattern of the parent compound suggests that both electronic and steric factors are at play.

Research on other halogenated aromatic compounds indicates that the nature of the halogen substituent significantly impacts efficacy. Studies on halogen-substituted flavonoids, for instance, have shown that inhibitory properties can increase when moving from fluorine to iodine, suggesting that atomic size and polarizability can be more influential than simple electronic effects in certain interactions. nih.gov In other series, such as benzoylpiperidine derivatives, the introduction of a fluorine atom in the para position was found to increase the acidity of a nearby hydroxyl group, enhancing hydrogen bonding with an enzyme target and boosting inhibitory activity tenfold. nih.gov

In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives evaluated for cytotoxicity, the type and position of the substituent on the benzoyl ring were shown to be crucial. mdpi.com While this series is not a direct analogue, it underscores the principle that substitutions on the benzoyl moiety, including halogens, directly modulate activity. The table below illustrates how different substitutions on the benzoyl ring of related piperazine (B1678402) compounds can affect their biological activity, in this case, anticancer potency.

Table 1: Influence of Benzoyl Ring Substitutions on Cytotoxic Activity in Related Piperazine Derivatives

Note: Data is derived from analogous but structurally different piperazine series to illustrate the principle.

The 3,4-dichlorobenzoyl units are the key aromatic side chains of the titular compound. Altering these groups by replacing them with other aromatic systems or aliphatic chains would profoundly impact the molecule's properties. The piperazine ring serves as a versatile anchor for a wide range of functionalities. researchgate.net The replacement of the dichlorophenyl rings with other substituted aryl groups or even aliphatic moieties would alter the hydrophobic and electronic profile, which is essential for target binding. researchgate.net For example, studies on other piperazine-containing agents have shown that introducing different aromatic and heterocyclic rings can modulate activity against various targets. nih.gov

The specific 3,4-dichloro substitution pattern is significant. Changing the positions of the chlorine atoms to a 2,4-, 2,6-, or 3,5-dichloro pattern would alter the molecule's electronic distribution and steric profile, likely leading to different biological activities. Research on other arylpiperazine derivatives has demonstrated that the position of substituents on the aryl ring plays a critical role. researchgate.net

Table 2: Effect of Substituent Position on Biological Activity in Analogous Piperazine Derivatives

Note: Data is derived from various arylpiperazine series to illustrate the principle of positional isomerism.

Scaffold Modifications and Linker Chemistry

The amide groups (-CO-N-) function as linkers between the piperazine scaffold and the phenyl rings. These linkers are rigid and planar, restricting the molecule's conformational flexibility. They are also key sites for hydrogen bonding, often acting as hydrogen bond acceptors via the carbonyl oxygen. Modifying this linker, for example, by reversing it (creating a sulfonamide) or changing its length, would alter the molecule's binding mode and stability. researchgate.netnih.gov

Pharmacophore Modeling and Ligand Design Principles

A pharmacophore model for this class of compounds can be hypothesized based on its key structural features. Such a model helps in designing new, potentially more potent molecules. nih.govnih.gov For 1,4-bis(3,4-dichlorobenzoyl)piperazine, the essential pharmacophoric features likely include:

Two Aromatic/Hydrophobic Regions: Provided by the 3,4-dichlorophenyl rings. These are crucial for engaging with hydrophobic pockets in a target protein.

Two Hydrogen Bond Acceptors: The carbonyl oxygens of the benzoyl groups are prime candidates for forming hydrogen bonds with hydrogen bond donor residues in a target's active site. nih.gov

A Central Structural Core: The piperazine ring acts as a rigid scaffold to correctly position the two benzoyl moieties at a specific distance and orientation relative to each other.

Quantitative structure-activity relationship (QSAR) and molecular docking studies on related benzamide (B126) and piperazine derivatives have confirmed the importance of these features for biological activity. nih.govnih.govnih.gov The design of new ligands would focus on optimizing the properties of these pharmacophoric elements to enhance target affinity and selectivity.

Table 3: Hypothesized Pharmacophoric Features for 1,4-bis(benzoyl)piperazine Derivatives

Potential Research Applications Beyond Biological Systems if Applicable, E.g., Materials Science, Analytical Methods

Optoelectronic Properties Research

The investigation of piperazine-containing materials for optoelectronic applications is an emerging field of interest. The core piperazine (B1678402) structure, being an electron-rich system, can act as an electron-donating component in larger molecular frameworks. nih.gov When combined with electron-accepting units, this can lead to the creation of materials with tailored electronic and optical properties.

Research into methacrylic polymers modified with phenylpiperazine side chains has demonstrated their potential in optoelectronic devices. These studies have shown that the optical energy band gaps of such piperazine-containing polymers can be modulated by structural modifications, making them promising candidates for applications in photovoltaics, field-effect transistors, and electrochromic devices. nih.gov The energy band gaps observed in these polymers, ranging from 2.73 to 2.81 eV, highlight their potential as alternatives to more conventional polymer materials in these applications. nih.gov

Furthermore, the integration of piperazine into inorganic crystal lattices has yielded materials with significant nonlinear optical (NLO) properties. For instance, a piperazine-based Zirconium Oxy-Chloride (PzZrOCl) single crystal has been identified as a third-order NLO material, a key characteristic for the development of optoelectronic devices. researchgate.net The presence of the piperazine molecule, with its inherent hydrogen bond accepting nature, contributes to the creation of semi-organic materials that synergize the properties of both organic and inorganic components, which can be advantageous for device fabrication. researchgate.net

Given these precedents, 1,4-bis(3,4-dichlorobenzoyl)piperazine, with its defined donor-acceptor characteristics, presents itself as a candidate for similar research. The dichlorobenzoyl groups can influence the electronic structure, potentially leading to materials with unique light-absorbing or emitting properties, making it a person of interest for the design of novel organic semiconductors or components in advanced optical systems.

Analytical Derivatization for Detection

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the detection of certain analytes can be challenging if they lack a suitable chromophore or fluorophore. researchgate.net Derivatization is a chemical modification process used to convert such analytes into a form that is more easily detectable, often by attaching a UV-absorbing or fluorescent tag. researchgate.netslideshare.net

Piperazine and its simple derivatives often lack strong UV absorption, making their detection at low concentrations difficult. wur.nl To overcome this, methods have been developed to derivatize piperazine to enhance its detectability. One common approach involves reacting piperazine with a derivatizing agent to form a stable, highly UV-active product. researchgate.net For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a derivative that can be readily detected by HPLC-UV instrumentation. researchgate.net This allows for the quantification of trace amounts of piperazine in various matrices.

While specific studies on the derivatization of this compound for analytical purposes are not prevalent, the principles of derivatizing the parent piperazine ring are applicable. However, it is important to note that the existing dichlorobenzoyl groups in the molecule already provide some UV absorbance. The primary application for derivatization in this context would likely be to either significantly enhance detection sensitivity for trace-level analysis or to shift the absorption wavelength to a region with less interference from other components in a sample matrix. Research could explore derivatization strategies that target the piperazine ring, if sterically accessible, or other reactive sites that could be introduced to the molecule to attach a more potent chromophore or a fluorophore for highly sensitive fluorescence detection.

Compound Information

Below is a table of the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| Piperazine |

| 4-chloro-7-nitrobenzofuran |

| Zirconium Oxy-Chloride |

Here are the available physicochemical properties for this compound:

| Property | Value |

| CAS Number | 33754-51-7 |

| Molecular Formula | C18H14Cl4N2O2 |

| Molecular Weight | 432.1 g/mol |

Future Research Directions and Translational Perspectives

Development of Novel Analogs with Enhanced Specificity

The piperazine (B1678402) scaffold is a well-established and valuable component in drug discovery, forming the backbone of numerous clinically approved agents. nih.govresearchgate.net The disubstituted nature of the piperazine ring offers a versatile platform for structural modification, allowing for fine-tuning of potency and selectivity towards biological targets. nih.gov A primary future direction for 1,4-bis(3,4-dichlorobenzoyl)piperazine is the rational design and synthesis of novel analogs with improved pharmacological profiles.

The development strategy for new analogs would focus on systematic modifications of the parent structure. This includes altering the substitution patterns on the two benzoyl rings and potentially replacing the dichlorobenzoyl moieties with other chemical groups entirely. Research into other bis(heteroaryl)piperazine (BHAP) compounds has shown that such modifications can significantly enhance metabolic stability, a crucial factor for drug development. nih.gov For instance, replacing certain substituents on the aromatic rings can prevent metabolic degradation pathways like oxidative N-dealkylation. nih.gov

The synthesis of diverse piperazine-based compounds for a range of diseases, from cancer to malaria, has been widely reported, demonstrating the chemical tractability of this scaffold. documentsdelivered.comnih.govnih.gov By creating a library of analogs of this compound, researchers can explore structure-activity relationships (SAR) in depth. The goal is to identify derivatives with enhanced specificity for the TRPV1 channel, thereby minimizing potential off-target effects and improving the therapeutic window.

Table 1: Strategies for Piperazine Analog Development

| Strategy | Rationale | Example from Literature | Citation |

|---|---|---|---|

| Ring Substitution | Modify substituents on the aromatic rings to improve potency, selectivity, or metabolic properties. | Introduction of alkoxy groups on pyridine (B92270) rings of BHAP analogs enhanced metabolic stability. | nih.gov |

| Core Modification | Replace the piperazine core with related N-heterocycles to alter binding properties. | Replacement of piperazine with a 4-(alkylamino)piperidine in BHAP analogs. | nih.gov |

| Hybrid Synthesis | Couple the piperazine scaffold with other pharmacologically active moieties to create hybrid molecules. | Synthesis of benzhydrylpiperazine-nitrobenzenesulfonamide hybrids. | nih.gov |

| Linker Variation | In bridged compounds, alter the length or nature of the linker connecting the piperazine to other chemical groups. | Synthesis of PBD conjugates with varying bromoalkoxy linkers. | mdpi.com |

Exploration of Undiscovered Biological Targets

While this compound is recognized for its activity as a TRPV1 antagonist, its interaction with other biological targets remains largely unexplored. nih.gov The TRPV1 channel is a key therapeutic target for pain and inflammation, but its role extends to a variety of other physiological and pathological processes. nih.govmdpi.com Future research should therefore aim to de-orphan its broader pharmacological profile.

A logical starting point is to screen the compound against other members of the transient receptor potential (TRP) channel family. Notably, TRPA1 is often co-expressed with TRPV1 in sensory neurons and acts as a key integrator of noxious stimuli. mdpi.com The development of dual TRPA1/TRPV1 antagonists is considered a promising approach for achieving broader analgesic effects. mdpi.com Investigating the activity of this compound and its future analogs against TRPA1 and other TRP channels could reveal novel mechanisms and expand its therapeutic utility.

Furthermore, the piperazine scaffold is a common feature in molecules with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects. researchgate.netresearchgate.netresearchgate.net Numerous studies have detailed the synthesis of piperazine derivatives with potent cytotoxic activity against various cancer cell lines. documentsdelivered.comnih.gov Therefore, screening this compound against a panel of cancer cell lines and related molecular targets (e.g., protein kinases) is a meritorious endeavor. Additionally, the expression of TRPV1 in non-neuronal tissues, such as the epithelium of the bladder and lungs, implicates it in conditions like cystitis and asthma, suggesting that TRPV1 antagonists could be repurposed for these diseases. mdpi.com

Advanced Computational Modeling for Predictive Research

The advent of powerful computational tools has revolutionized drug discovery, allowing for the predictive assessment of molecular properties before resource-intensive synthesis and testing. The availability of near-atomic resolution structures of the TRPV1 channel provides an unprecedented opportunity to apply these methods to the design of novel antagonists like analogs of this compound. nih.gov

Molecular Docking studies can be employed to simulate the binding of newly designed analogs within the ligand-binding pocket of TRPV1. nih.gov This allows researchers to predict binding affinity and understand the key interactions that drive potency, guiding the selection of the most promising candidates for synthesis.

Pharmacophore Modeling can be used to build a three-dimensional model of the essential chemical features required for a molecule to antagonize the TRPV1 channel. mdpi.com This model can then be used to virtually screen large chemical databases to identify novel and structurally diverse compounds that may also act as TRPV1 antagonists.

Furthermore, predictive computer programs can forecast a compound's entire biological activity spectrum. The Prediction of Activity Spectra for Substances (PASS) program, for example, has been used to predict the biological activities of other novel piperazine derivatives, helping to prioritize experimental testing. researchgate.net Integrating these computational approaches will make the search for improved analogs more rational, efficient, and cost-effective.

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds against biological targets. nih.gov The integration of HTS is essential for accelerating the future development of this compound and its derivatives.

Once a library of novel analogs has been synthesized, as described in section 8.1, HTS platforms can be utilized to screen them against TRPV1 and a panel of other potential targets (identified in section 8.2) in a rapid and automated fashion. nih.gov This allows for the efficient identification of compounds with the desired potency and selectivity profile. Detection systems commonly used in HTS, such as those based on fluorescence or luminescence, provide high sensitivity for these assays. nih.gov

HTS can also be used for combination screening, where the lead compound is tested alongside a library of other approved or investigational drugs to identify potential synergistic interactions. nih.gov This approach is particularly valuable in complex diseases like cancer. Moreover, HTS is increasingly used for early toxicological assessment, allowing for the rapid flagging of compounds that exhibit cytotoxicity against various cell lines, thereby reducing late-stage failures. nih.gov The development of automated flow chemistry systems can further support these efforts by enabling the rapid, on-demand synthesis of the chemical libraries required for large-scale screening campaigns. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-bis(3,4-dichlorobenzoyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting piperazine with 3,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., acetone or dichloromethane) under basic conditions (e.g., NaOH or triethylamine). Temperature control (reflux at 40–60°C) and stoichiometric ratios (2:1 benzoyl chloride to piperazine) are critical for minimizing side products like mono-substituted intermediates. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and symmetry. For example, equivalent protons on the piperazine ring show singlet peaks, while aromatic protons from dichlorobenzoyl groups exhibit splitting patterns dependent on substituent positions .

- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and torsion angles. High-resolution data collection (e.g., Mo-Kα radiation) and twin detection are critical for resolving conformational ambiguities .

Q. How is conformational analysis performed to identify the most stable molecular geometry?

- Methodological Answer : Semi-empirical quantum mechanical methods (e.g., AM1 in Spartan06) calculate potential energy surfaces to identify low-energy conformers. The lowest-energy conformation is validated using density functional theory (DFT) or molecular dynamics simulations .

Advanced Research Questions

Q. How can molecular docking simulations be designed to investigate interactions between this compound and biological targets like DNA or enzymes?

- Methodological Answer :

- Target Preparation : Retrieve protein/DNA structures (e.g., from PDB). Remove water molecules and add polar hydrogens using tools like AutoDockTools.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian or Avogadro, then assign partial charges (e.g., Gasteiger method).

- Docking Protocol : Use AutoDock Vina with a grid box (40Å × 40Å × 40Å) centered on the active site. Run 20–50 simulations to account for ligand flexibility. Analyze binding affinities (ΔG) and interaction types (e.g., hydrogen bonds, π-alkyl) using PyMOL or LigPlot+ .

Q. How do substituent effects (e.g., electron-withdrawing vs. electron-donating groups) influence the biological activity of piperazine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., -Cl, -NO, -CF) and test inhibitory activity against targets like DPP-IV or DNA.

- Data Interpretation : Electron-withdrawing groups (EWGs) enhance activity by increasing electrophilicity and binding affinity. For example, para-chloro substituents improve enzyme inhibition compared to meta-substituted analogs .

Q. What strategies resolve contradictions in experimental data, such as conflicting binding affinities or SAR trends?

- Methodological Answer :

- Cross-Validation : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.

- Computational Validation : Compare docking results with molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations to assess binding energy reliability.

- Meta-Analysis : Aggregate data from multiple studies to identify consensus trends, adjusting for confounding factors like solvent effects or crystallographic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.